![molecular formula C12H14O4 B14670577 Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate CAS No. 41894-67-1](/img/structure/B14670577.png)
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.2.2]octa-2,5-diene, where the carboxylate groups are esterified with methanol. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure. The resulting product is then esterified using methanol in the presence of an acid catalyst to yield the dimethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate involves its reactivity towards various chemical reagents. The bicyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without ester groups.
Bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid: The oxidized form of the compound.
Bicyclo[2.2.2]octa-2,5-diene-1,4-dimethanol: The reduced form of the compound.
Uniqueness: Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate is unique due to its esterified carboxylate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
41894-67-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-4,6-7H,5,8H2,1-2H3 |
Clé InChI |
BOTWXERIRYASIE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(C=C1)(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
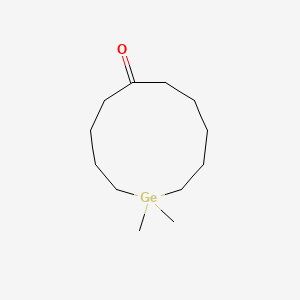

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
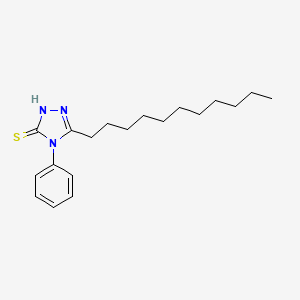
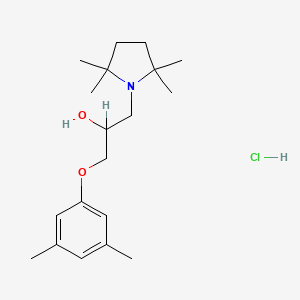
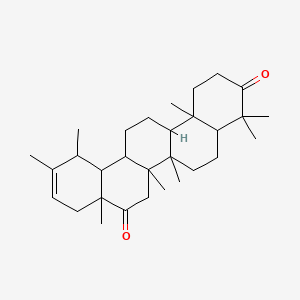
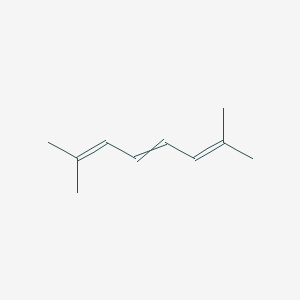
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
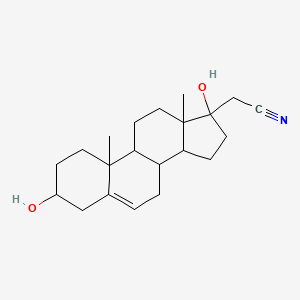
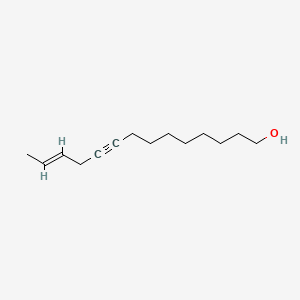

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
